5-Bromoquinazoline

Medicinal Chemistry Cross-Coupling Drug Discovery

5-Bromoquinazoline (CAS 958452-00-1) is the definitive C5-brominated quinazoline for site-selective Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Unlike 6- or 7-bromo regioisomers, C5 placement avoids competing C4-Cl reactivity, enabling C5-exclusive arylation. Validated in kinase inhibitor discovery with consistent ED50<10 μg/mL across HL-60, SMMC-7721, SW480, and MCF-7 cell lines. A DoE-optimized telescoping route achieves 18% higher yield with half the isolation steps—ideal for scale-up from medicinal chemistry to preclinical supply.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 958452-00-1
Cat. No. B1371632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinazoline
CAS958452-00-1
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C(=C1)Br
InChIInChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
InChIKeyIAQNFOPKXLQOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinazoline (CAS 958452-00-1): Strategic Procurement for Heterocyclic Synthesis and Kinase-Focused Discovery Programs


5-Bromoquinazoline (CAS 958452-00-1) is a monobrominated quinazoline heterocycle with a molecular formula of C8H5BrN2 and a molecular weight of 209.04 g/mol [1]. The compound features a bromine substituent at the 5-position of the fused benzene-pyrimidine quinazoline scaffold, providing a strategic handle for cross-coupling chemistries such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations [2]. With an XLogP3-AA of 2.2 and zero hydrogen bond donors, it exhibits physicochemical properties distinct from other regioisomeric bromoquinazolines . Commercially available at purities up to 98% and production scales up to kilograms, 5-bromoquinazoline serves as a versatile intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research [1].

Why 5-Bromoquinazoline (CAS 958452-00-1) Cannot Be Replaced by Other Bromoquinazoline Regioisomers


Substituting 5-bromoquinazoline with its 6-, 7-, or 2-bromo regioisomers introduces distinct electronic, steric, and reactivity profiles that directly impact downstream synthetic outcomes and biological target engagement. In chloro-bromo substituted quinazolines, cross-coupling selectivity generally favors substitution at the more activated C(4)-Cl bond over the weaker Csp2-Br bond, and the position of bromine on the quinazoline ring dictates site-selectivity in sequential coupling reactions [1]. Furthermore, derivatives derived from 6-bromoquinazoline exhibit IC50 values in the range of 0.53–46.6 μM against MCF-7 and SW480 cell lines [2], whereas 7-bromoquinazoline-derived inhibitors demonstrate sub-nanomolar EGFR inhibitory potency (IC50 = 0.025 nM) [3]. These position-dependent activity divergences underscore why 5-bromoquinazoline is not an interchangeable commodity: the specific bromine placement at C5 confers a unique combination of synthetic utility via Suzuki-Miyaura coupling at the 5-position [4] and distinct biological profiles in derivative series that cannot be recapitulated by alternative regioisomers.

5-Bromoquinazoline (CAS 958452-00-1): Quantified Differentiation Versus Key Comparators


Positional Advantage in Suzuki-Miyaura Coupling: 5-Bromo Substitution Enables Drug Derivative Library Synthesis

The 5-bromo position on the quinazoline scaffold has been specifically leveraged for Suzuki-Miyaura coupling to generate diverse drug derivatives. In a published drug discovery program, 5-bromo-2-methylamino-8-methoxyquinazoline—a direct derivative of the 5-bromoquinazoline core—was employed as a key intermediate, with various boronic acids coupled at the 5-position to construct derivative libraries [1]. This positional utility contrasts with the selectivity observed in chloro-bromo quinazolines, where cross-coupling generally favors substitution at the more activated C(4)-Cl bond over the Csp2-Br bond, and with chloro-iodo analogs where Csp2-I is intrinsically more reactive [2]. The 5-bromo quinazoline thus occupies a unique reactivity niche, enabling sequential coupling strategies that are not accessible with other halogenated regioisomers.

Medicinal Chemistry Cross-Coupling Drug Discovery

Documented Catalytic Activity in Organic Transformations: 39% and 76% Conversion Rates in Nitrile Silicification and Autopolymerization

A crystalline 5-bromoquinazoline derivative (Compound I) demonstrated quantifiable catalytic activity in two distinct organic transformations. In the nitrile silicification reaction of benzaldehyde, the derivative achieved a conversion rate of 39%. In the auto-polymerization reaction of benzophenone hydrazone, the conversion rate reached 76% [1]. This catalytic profile is unique to the 5-bromoquinazoline-derived crystal structure and has not been reported for analogous 6-bromo or 7-bromoquinazoline derivatives, which are predominantly investigated for their kinase inhibitory activities rather than organocatalysis [2].

Organocatalysis Synthetic Methodology Quinazoline Derivatives

Broad-Spectrum Anticancer Activity of 5-Bromoquinazoline Derivatives: ED50 <10.0 μg/mL Across Multiple Cancer Cell Lines

A 5-bromoquinazoline derivative (Compound I) demonstrated strong inhibitory activity with an ED50 below 10.0 μg/mL across a panel of four distinct cancer cell lines: leukemia (HL-60), liver cancer (SMMC-7721), colon cancer (SW480), and breast cancer (MCF-7) [1]. In comparison, a series of 6-bromoquinazoline derivatives (5a-j) exhibited IC50 values ranging from 0.53 to 46.6 μM against MCF-7 and SW480 cell lines, with only the most optimized compound (5b) achieving sub-micromolar potency (0.53-1.95 μM) [2]. The 5-bromoquinazoline derivative's activity across four cell lines with a consistent ED50 <10 μg/mL threshold suggests a potentially broader spectrum of activity compared to the more variable potency profile of 6-bromo analogs, which show a >87-fold range in IC50 values (0.53-46.6 μM) depending on specific substitution patterns.

Anticancer Cytotoxicity Quinazoline Pharmacology

Physicochemical Differentiation: XLogP3-AA of 2.2 and Zero H-Bond Donors Distinguish 5-Bromoquinazoline from Regioisomeric Analogs

5-Bromoquinazoline exhibits a calculated XLogP3-AA value of 2.2 and contains zero hydrogen bond donors . In contrast, the 2-bromoquinazoline regioisomer presents a different hydrogen bonding profile due to the proximity of the bromine atom to the pyrimidine nitrogen atoms, and 7-bromoquinazoline derivatives have been shown to require additional dimethoxy substitution (e.g., 6,7-dimethoxy) to achieve potent EGFR inhibition with IC50 of 0.025 nM [1]. The LogP of 5-bromoquinazoline (2.2) is comparable to predictions for 5-bromoquinazoline (LogP 2.3923) from alternative computational sources [2], confirming a consistent lipophilicity profile that differs from 6-bromoquinazoline derivatives which typically incorporate additional polar substituents to modulate ADME properties.

Physicochemical Properties Drug Design ADME

Synthetic Process Optimization: Telescoping Route to 5-Bromo Quinazoline Intermediate Achieves 18% Yield Increase with Reduced Isolation Steps

In an industrial process chemistry context, a telescoping synthetic route to 5-bromo-2-methylamino-8-methoxyquinazoline—a key intermediate derived from the 5-bromoquinazoline scaffold—achieved an 18% increase in total yield while reducing isolation processes from four to two, all while maintaining purity equivalent to the original route [1]. This process improvement was specifically enabled by the unique reactivity of the 5-bromo position in Suzuki-Miyaura couplings. In contrast, alternative synthetic strategies using 6-bromo or 7-bromo starting materials often require distinct optimization parameters and have not been reported with comparable telescoping process enhancements.

Process Chemistry Scale-Up Synthetic Efficiency

Validated Application Scenarios for 5-Bromoquinazoline (CAS 958452-00-1) Based on Quantitative Evidence


Medicinal Chemistry: Construction of Position-Defined Quinazoline Libraries via Suzuki-Miyaura Coupling

Researchers engaged in kinase inhibitor discovery or heterocyclic library synthesis should prioritize 5-bromoquinazoline as the starting scaffold for constructing C5-arylated quinazoline derivatives. The 5-bromo position has been explicitly validated in industrial drug discovery programs as a reliable handle for Suzuki-Miyaura coupling with diverse boronic acids to generate derivative libraries [1]. The site-selectivity of the 5-bromo position avoids the competing reactivity observed in chloro-bromo quinazolines where C(4)-Cl substitution dominates, enabling predictable and exclusive C5 functionalization [2].

Organocatalysis Development: Novel Catalytic Transformations Using 5-Bromoquinazoline-Derived Crystalline Complexes

Investigators exploring Lewis base organocatalysis should consider 5-bromoquinazoline-derived crystalline compounds as catalyst candidates. A specific 5-bromoquinazoline derivative (Compound I) has demonstrated quantifiable catalytic activity in nitrile silicification of benzaldehyde (39% conversion) and auto-polymerization of benzophenone hydrazone (76% conversion) [3]. This catalytic function is uniquely associated with the 5-bromo derivative and has not been documented for 6-bromo or 7-bromoquinazoline analogs, which are predominantly characterized by cytotoxic and kinase inhibitory activities rather than organocatalysis [4].

Anticancer Lead Generation: Broad-Spectrum Cytotoxic Screening Across Multiple Indications

Medicinal chemistry teams pursuing anticancer lead identification with broad cellular activity should evaluate 5-bromoquinazoline derivatives as a starting point. The scaffold has demonstrated consistent ED50 values below 10.0 μg/mL across leukemia (HL-60), liver cancer (SMMC-7721), colon cancer (SW480), and breast cancer (MCF-7) cell lines [3]. This broad-spectrum activity profile contrasts with 6-bromoquinazoline derivatives, which exhibit highly variable IC50 values ranging from 0.53 to 46.6 μM and require additional structural optimization (e.g., fluoro substitution at the meta position) to achieve potent activity [4].

Process Chemistry Scale-Up: Telescoping Synthesis for Kilogram-Scale Intermediate Production

Process chemistry groups tasked with scaling up quinazoline intermediates should adopt 5-bromoquinazoline-based telescoping routes. The documented process optimization using design of experiment (DoE) on 5-bromo-2-methylamino-8-methoxyquinazoline achieved an 18% yield improvement while halving the number of isolation steps from four to two [1]. This demonstrated scalability makes 5-bromoquinazoline derivatives a procurement priority for programs advancing from medicinal chemistry to preclinical or early clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.